molecular formula C24H22ClNO3 B11412861 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11412861
M. Wt: 407.9 g/mol
InChI Key: QJEVZLXIECBKIX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzyl chloride, furan-2-carboxaldehyde, and 3,5,7-trimethyl-1-benzofuran-2-carboxylic acid. The synthesis may involve:

    Formation of intermediates: Reacting 4-chlorobenzyl chloride with furan-2-carboxaldehyde under basic conditions to form an intermediate.

    Coupling reactions: Coupling the intermediate with 3,5,7-trimethyl-1-benzofuran-2-carboxylic acid using coupling agents like EDCI or DCC.

    Purification: Purifying the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4 under acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 in solvents like THF or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-benzofuran-2-carboxamide: Lacks the trimethyl groups.

    N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,5,7-trimethyl-1-benzofuran-2-carboxylate: Ester derivative.

Uniqueness

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide is unique due to the presence of both the chlorobenzyl and furan-2-ylmethyl groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds.

Properties

Molecular Formula

C24H22ClNO3

Molecular Weight

407.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H22ClNO3/c1-15-11-16(2)22-21(12-15)17(3)23(29-22)24(27)26(14-20-5-4-10-28-20)13-18-6-8-19(25)9-7-18/h4-12H,13-14H2,1-3H3

InChI Key

QJEVZLXIECBKIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4)C)C

Origin of Product

United States

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